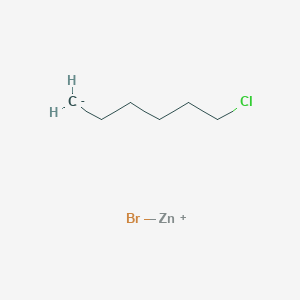
6-Chlorohexylzinc bromide
Übersicht
Beschreibung
6-Chlorohexylzinc bromide is an organic zinc compound with the chemical formula C6H11ClZnBr . It is a colorless or pale yellow liquid that is volatile in the air and has a pungent odor .
Synthesis Analysis
High-quality silver nanowires (AgNWs) with a small diameter of ∼20 nm and a length of ∼40 μm were prepared by using a novel organic 6-chlorohexylzinc bromide as an assistant additive . The diameter of as-synthesized AgNWs was confirmed to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Molecular Structure Analysis
The linear formula of 6-Chlorohexylzinc bromide is Cl(CH2)6ZnBr . The InChI string is 1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q;;+1/p-1 .Chemical Reactions Analysis
6-Chlorohexylzinc bromide has been used as an additive in the synthesis of silver nanowires . The diameter of the resulting AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Physical And Chemical Properties Analysis
6-Chlorohexylzinc bromide is a colorless or pale yellow liquid . It has a density of 0.974 g/mL at 25°C . It is volatile in the air and has a pungent odor .Wissenschaftliche Forschungsanwendungen
Synthesis of Silver Nanowires
The Specific Scientific Field
The specific scientific field for this application is Nanotechnology .
2. A Comprehensive and Detailed Summary of the Application 6-Chlorohexylzinc bromide is used as an additive in the synthesis of high-quality silver nanowires (AgNWs). These nanowires have a small diameter of approximately 20 nm and a length of approximately 40 μm .
3. A Detailed Description of the Methods of Application or Experimental Procedures The diameter of the synthesized AgNWs is strongly dependent on the dosage of 6-chlorohexylzinc bromide. This compound is used as an assistant additive in the preparation of AgNWs .
4. A Thorough Summary of the Results or Outcomes Obtained The synthesized AgNWs were used to fabricate a two-dimensional (2D) transparent conductive film (TCF) with excellent optical performance. The TCF has a 90.3% transmittance and a low haze value of less than 1.0% at a sheet resistance of 48.7 Ω sq −1 .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromozinc(1+);1-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLROAYYIUTCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCl.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexylzinc bromide 0.5 M in Tetrahydrofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



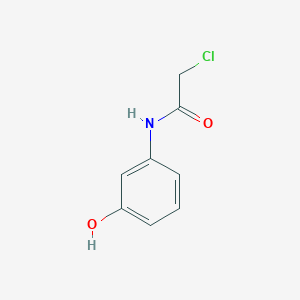
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
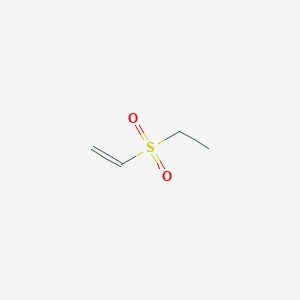
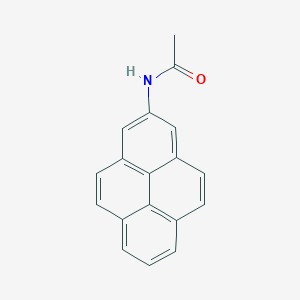
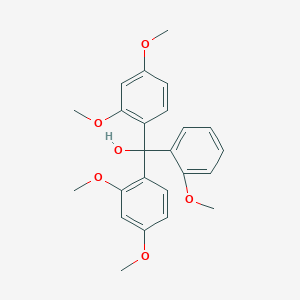
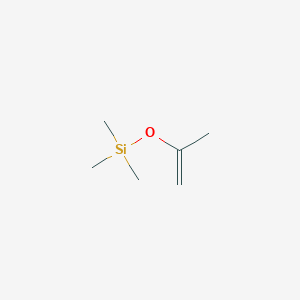
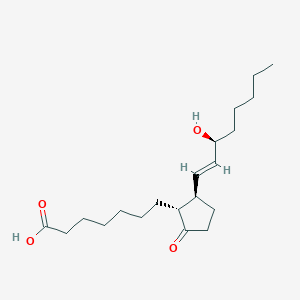
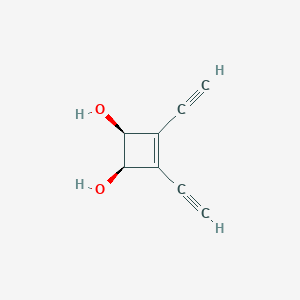
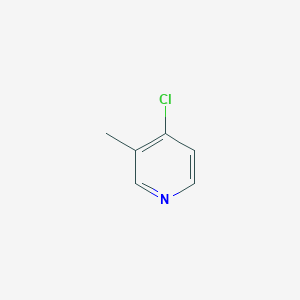
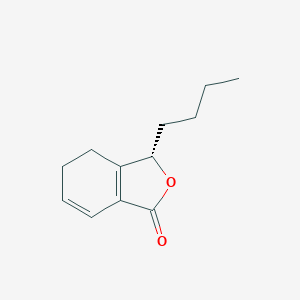

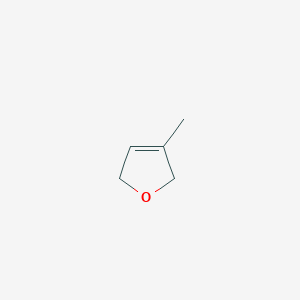
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)